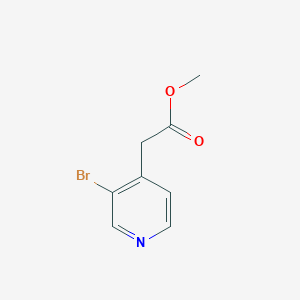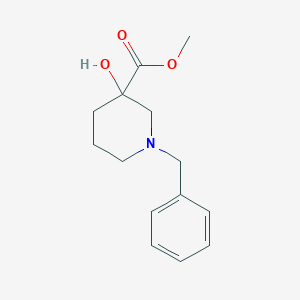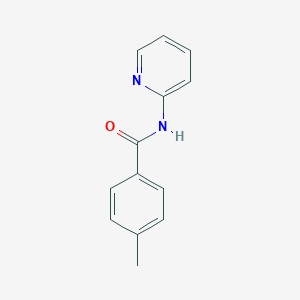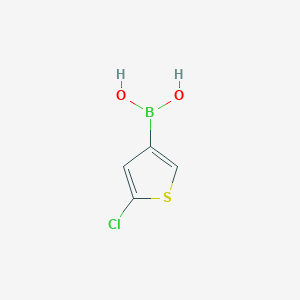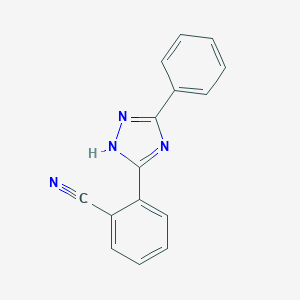
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile, commonly known as PTBN, is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
PTBN has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. PTBN has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism Of Action
The exact mechanism of action of PTBN is not fully understood. However, it has been proposed that PTBN exerts its biological effects by interacting with specific targets in cells, such as enzymes and receptors. PTBN has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various biological processes.
Biochemical And Physiological Effects
PTBN has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PTBN has also been shown to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antimicrobial agents. In addition, PTBN has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
PTBN has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile compound for use in various scientific fields. However, PTBN also has some limitations. It may be toxic to certain cells at high concentrations, and its effects may vary depending on the specific cell type and experimental conditions.
Future Directions
There are several future directions for research on PTBN. One area of interest is the development of new PTBN derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of PTBN as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of PTBN and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTBN is a versatile compound with a wide range of potential applications in various scientific fields. Its synthesis is relatively simple, and it has been shown to possess a variety of biological activities, including anticancer, antifungal, and antibacterial properties. However, further studies are needed to fully understand the mechanism of action of PTBN and its potential applications in the treatment of various diseases.
Synthesis Methods
PTBN can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde with benzonitrile in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride, followed by reaction with benzonitrile. The synthesis of PTBN is relatively simple and can be carried out using standard laboratory equipment.
properties
CAS RN |
130407-96-4 |
|---|---|
Product Name |
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-12-8-4-5-9-13(12)15-17-14(18-19-15)11-6-2-1-3-7-11/h1-9H,(H,17,18,19) |
InChI Key |
YDARDMROXJLKCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
synonyms |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



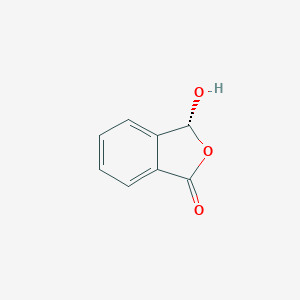

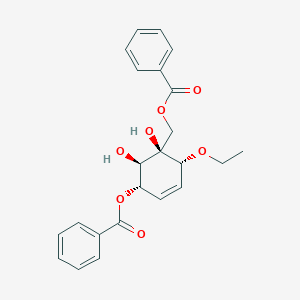
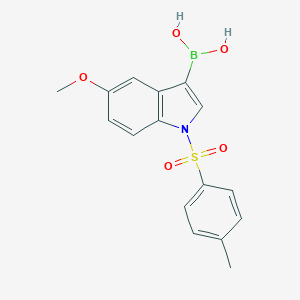
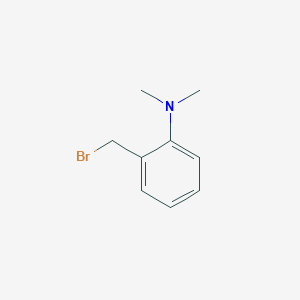
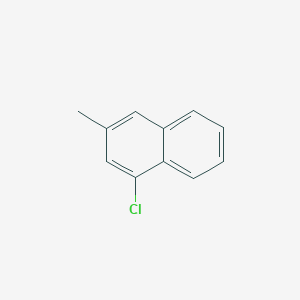
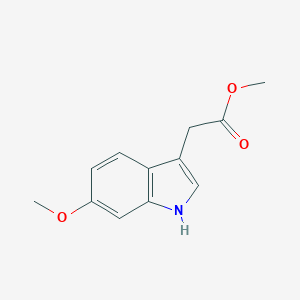
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
